molecular formula C18H21N3O2 B4937361 1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine

1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B4937361
M. Wt: 311.4 g/mol
InChI Key: VGRWCUQMFRLEEJ-UHFFFAOYSA-N
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Description

1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 2-methylphenyl group and a 4-nitrophenyl group attached to the piperazine ring. It has a molecular formula of C18H20N2O2 and a molecular weight of 296.37 g/mol .

Preparation Methods

The synthesis of 1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 1-methylpiperazine with 4-fluoronitrobenzene . The reaction is carried out under basic conditions, often using potassium carbonate as a base and dimethyl sulfoxide as a solvent. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles. Major products formed from these reactions include amino derivatives, nitroso derivatives, and substituted piperazines.

Scientific Research Applications

1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of mutant EGFR tyrosine kinases, the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and survival .

Comparison with Similar Compounds

1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-15-4-2-3-5-16(15)14-19-10-12-20(13-11-19)17-6-8-18(9-7-17)21(22)23/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRWCUQMFRLEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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